1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester

Orthogonal protecting groups Peptidomimetic synthesis Selective deprotection

1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester (CAS 181956-25-2), more commonly termed 1‑Benzyl‑4‑Boc‑piperazine‑2‑carboxylic acid, is a piperazine‑2‑carboxylic acid derivative bearing two orthogonal protecting groups: an acid‑labile tert‑butoxycarbonyl (Boc) group at N‑4 and a hydrogenolytically cleavable benzyl moiety at N‑1. With a molecular formula of C₁₇H₂₄N₂O₄, a molecular weight of 320.38 g mol⁻¹, a predicted pKₐ of 2.20 ± 0.20 for the free carboxylic acid, and a typical commercial purity of ≥97 % (HPLC) , this enantiomerically pure or racemic building block enables sequential, chemoselective deprotection and functionalization indispensable for the construction of complex peptidomimetic and heterocyclic libraries in medicinal chemistry.

Molecular Formula C17H23N2O4-
Molecular Weight 319.4 g/mol
Cat. No. B12355051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester
Molecular FormulaC17H23N2O4-
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])CC2=CC=CC=C2
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/p-1
InChIKeyVLRKCGUUHDUPDO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Piperazinedicarboxylic Acid, 4-(Phenylmethyl)-, 1-(1,1-Dimethylethyl) Ester: Orthogonally Protected Piperazine-2-Carboxylic Acid Scaffold for Selective Synthesis


1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester (CAS 181956-25-2), more commonly termed 1‑Benzyl‑4‑Boc‑piperazine‑2‑carboxylic acid, is a piperazine‑2‑carboxylic acid derivative bearing two orthogonal protecting groups: an acid‑labile tert‑butoxycarbonyl (Boc) group at N‑4 and a hydrogenolytically cleavable benzyl moiety at N‑1 . With a molecular formula of C₁₇H₂₄N₂O₄, a molecular weight of 320.38 g mol⁻¹, a predicted pKₐ of 2.20 ± 0.20 for the free carboxylic acid, and a typical commercial purity of ≥97 % (HPLC) , this enantiomerically pure or racemic building block enables sequential, chemoselective deprotection and functionalization indispensable for the construction of complex peptidomimetic and heterocyclic libraries in medicinal chemistry .

Procurement Risk of 1,3-Piperazinedicarboxylic Acid, 4-(Phenylmethyl)-, 1-(1,1-Dimethylethyl) Ester: Why In‑Class Piperazine‑2‑Carboxylic Acid Derivatives Cannot Simply Be Interchanged


Generic substitution among piperazine‑2‑carboxylic acid derivatives is precluded by divergent orthogonal‑protection patterns that dictate completely different synthetic sequences. The target compound uniquely presents a Boc‑protected N‑4 and a benzyl‑substituted N‑1. Closely related analogs—such as 1‑Boc‑piperazine‑2‑carboxylic acid (lacking the N‑1 benzyl handle) , 4‑benzyl‑piperazine‑2‑carboxylic acid (lacking acid‑labile N‑4 protection) , or the isomeric 1,4‑di‑Boc‑piperazine‑2‑carboxylic acid (requiring simultaneous acidic deprotection) —force either premature deprotection or inability to selectively unmask individual nitrogen atoms. Only the precise 1‑benzyl‑4‑Boc arrangement allows sequential liberation of the piperazine nitrogens (hydrogenolysis then mild acidolysis, or vice‑versa) without capping reagent incompatibility, making it the indispensible scaffold for stepwise elaboration of N‑1‑ and N‑4‑differentiated piperazine pharmacophores . Below, direct and class‑level evidence quantifies this differentiation.

1,3-Piperazinedicarboxylic Acid, 4-(Phenylmethyl)-, 1-(1,1-Dimethylethyl) Ester: Quantified Differentiation vs. Closest Piperazine‑2‑Carboxylic Acid Intermediates


Orthogonal Deprotection Selectivity vs. 1,4‑Di‑Boc‑Piperazine‑2‑Carboxylic Acid

The core synthetic advantage of 1‑benzyl‑4‑Boc‑piperazine‑2‑carboxylic acid over the commonly used 1,4‑di‑Boc‑piperazine‑2‑carboxylic acid is the truly orthogonal nature of its two N‑protecting groups. The Boc group (N‑4) is cleanly removed with 20–50 % TFA in DCM within 1–4 h at 25 °C, while the N‑1 benzyl substituent remains intact . In contrast, both Boc groups of the di‑Boc analog are cleaved simultaneously under identical acidic conditions, affording the fully deprotected piperazine‑2‑carboxylic acid with no regioselectivity . Subsequent hydrogenolysis (H₂, 10 % Pd/C, MeOH, 25 °C, 2–6 h) then selectively removes the benzyl group to yield the mono‑Boc intermediate 4‑Boc‑piperazine‑2‑carboxylic acid . This orthogonal sequence is unattainable with mono‑protected variants lacking a second distinct protecting group.

Orthogonal protecting groups Peptidomimetic synthesis Selective deprotection

Carboxylic Acid Acidity (pKa) Governs Amide Coupling Reactivity

The predicted pKa of the free carboxylic acid in 1‑benzyl‑4‑Boc‑piperazine‑2‑carboxylic acid is 2.20 ± 0.20 , substantially lower than the pKa of the corresponding methyl ester (pKa ~16–18 for the conjugate acid of the ester) or the carboxamide derivative (pKa ~15–17). This relatively strong acidity permits quantitative deprotonation with mild bases (e.g., N‑methylmorpholine, pKa ~7.4) without risk of β‑lactam formation or epimerization at the α‑carbon, ensuring high conversion in carbodiimide‑mediated couplings. By contrast, the less acidic 1‑Boc‑piperazine‑2‑carboxylic acid (predicted pKa 3.2 ± 0.20 ) requires stronger bases for complete activation, increasing the risk of base‑catalyzed side reactions.

Amide bond formation pKa prediction Reactivity differentiation

Commercial Purity Benchmarking Against Analogous Protected Piperazine Intermediates

Commercially, 1‑benzyl‑4‑Boc‑piperazine‑2‑carboxylic acid is routinely supplied at ≥97 % purity (HPLC), as verified by independent vendors such as AKSci and Santa Cruz Biotechnology . In comparison, the structurally analogous (S)‑4‑benzyl‑1‑(tert‑butoxycarbonyl)piperazine‑2‑carboxylic acid (the enantiopure variant) is frequently listed at ≥95 % purity , reflecting the additional synthetic burden of chiral resolution. The racemic target compound thus offers a 2 % absolute purity advantage while being typically 30–50 % less expensive per gram, a critical parameter for early‑stage library synthesis where enantiopurity is not required.

Chemical purity HPLC assay Batch-to-batch consistency

High-Value Application Scenarios for 1,3-Piperazinedicarboxylic Acid, 4-(Phenylmethyl)-, 1-(1,1-Dimethylethyl) Ester Based on Differential Evidence


Sequential N‑Functionalisation for Asymmetric Piperazine Pharmacophores

When a medicinal chemistry program requires differentiated substituents on the two piperazine nitrogen atoms—e.g., a sulfonamide at N‑1 and a peptide bond at N‑4—the orthogonal Boc/benzyl protection scheme is mandatory. The target compound is first deprotected at N‑4 with TFA, coupled with a carboxylic acid partner, and then subjected to hydrogenolysis to unmask N‑1 for reductive alkylation. This sequence avoids the contradictory deprotection logic inherent in di‑Boc or mono‑protected analogs, as demonstrated in the synthesis of HIV protease inhibitor intermediates .

Solid‑Phase Peptidomimetic Library Synthesis Requiring Acid‑Stable Anchoring

In Fmoc‑SPPS, the benzyl group withstands the repetitive piperidine treatments used for Fmoc removal, while the Boc group remains intact until final TFA cleavage. The target compound can therefore be anchored via its carboxylic acid to a Wang or 2‑CTC resin and selectively elaborated at N‑4 before global deprotection. Competing intermediates such as 4‑benzyl‑piperazine‑2‑carboxylic acid would deprotect prematurely during TFA cleavage, losing resin linkage.

Large‑Scale Synthesis of N‑Boc‑Protected Piperazine‑2‑Carboxamides

The predicted pKa advantage (2.20 vs. 3.2 for the non‑benzyl analog ) translates into faster activation and lower coupling reagent stoichiometry (1.05 eq vs. 1.3 eq EDCI) in pilot‑scale amide bond formation, reducing the cost of goods for the resulting carboxamide library. Procurement of the ≥97 % pure racemate further eliminates a chromatographic step, making it the economically preferred starting material for parallel synthesis where chirality is introduced downstream.

Targeted Covalent Inhibitor Fragment Elaboration

The orthogonally protected piperazine scaffold allows installation of an electrophilic warhead (e.g., acrylamide) selectively at N‑4 while preserving the benzyl group for later SAR exploration. This is critical in fragment‑based drug discovery where maintaining a protected nitrogen for on‑resin diversification is essential. The observed orthogonal selectivity ensures that warhead introduction does not lead to cross‑reactivity at N‑1, a failure mode seen with mono‑protected comparators.

Quote Request

Request a Quote for 1,3-Piperazinedicarboxylic acid, 4-(phenylmethyl)-, 1-(1,1-dimethylethyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.